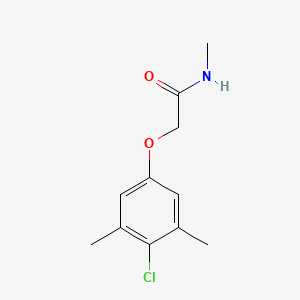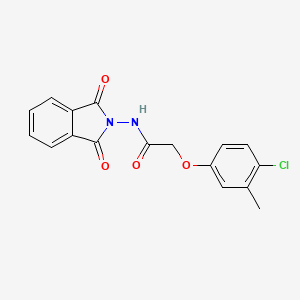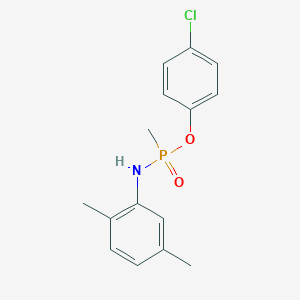![molecular formula C13H17Cl2N3OS B5723608 N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5723608.png)
N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea, also known as DMTU, is a chemical compound that has been extensively studied for its antioxidant properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 302.23 g/mol. DMTU has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various scientific research applications.
Mécanisme D'action
N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea exerts its antioxidant effects by scavenging free radicals and reactive oxygen species (ROS) in the body. It has been shown to protect against oxidative damage to DNA, lipids, and proteins, which can lead to various diseases and conditions. N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea also has anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been shown to have a wide range of biochemical and physiological effects, including reducing oxidative stress, protecting against DNA damage, and inhibiting inflammation. It has also been shown to have neuroprotective effects, protecting against neuronal damage and cell death. N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has potential applications in the treatment of various diseases and conditions, including neurodegenerative diseases, cancer, and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has several advantages for use in lab experiments, including its high solubility in water and its ability to scavenge free radicals and ROS. However, its use is limited by its potential toxicity at high doses and its potential to interfere with other biochemical processes in the body.
Orientations Futures
There are several future directions for research on N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea, including further studies on its potential applications in cancer research and neurodegenerative diseases. Additionally, research is needed to determine the optimal dosage and administration methods for N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea, as well as its potential side effects and interactions with other drugs. Further studies are also needed to determine the long-term effects of N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea use and its potential for use as a therapeutic agent in humans.
Méthodes De Synthèse
N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea can be synthesized through a multistep process that involves the reaction of 2,4-dichlorophenyl isocyanate with morpholine in the presence of a catalyst, followed by the addition of thiourea. The resulting product is then purified through recrystallization to obtain pure N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea.
Applications De Recherche Scientifique
N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been extensively studied for its antioxidant properties and has been shown to have a wide range of potential applications in scientific research. It has been used in studies on oxidative stress, inflammation, and neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has also been shown to have potential applications in cancer research, as it has been shown to inhibit the growth and proliferation of cancer cells.
Propriétés
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(2-morpholin-4-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2N3OS/c14-10-1-2-12(11(15)9-10)17-13(20)16-3-4-18-5-7-19-8-6-18/h1-2,9H,3-8H2,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFKRTWTZWZHNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[(6-quinoxalinylamino)carbonyl]-1-piperazinecarboxylate](/img/structure/B5723533.png)
![4-chloro-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5723540.png)
![2-[(3-nitrobenzyl)oxy]naphthalene](/img/structure/B5723546.png)

![N-2-naphthyl-2-[(2-pyridinylmethyl)thio]acetamide](/img/structure/B5723556.png)
![N,7-bis(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5723566.png)
![3-[1-[(aminocarbonothioyl)amino]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5723571.png)
![N'-[1-(2,4-dimethylphenyl)ethylidene]nicotinohydrazide](/img/structure/B5723575.png)


![N-allyl-3-cyclopentyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5723586.png)
![1-[(2-isopropylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5723597.png)
![N'-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5723598.png)
![N-(3,4-dichlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5723603.png)